molecular formula C16H16O4 B12275778 4,4-Bis(4-hydroxyphenyl)butanoic acid

4,4-Bis(4-hydroxyphenyl)butanoic acid

Cat. No.: B12275778
M. Wt: 272.29 g/mol
InChI Key: IRVDAOXNUVQFRN-UHFFFAOYSA-N
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Description

4,4-Bis(4-hydroxyphenyl)butanoic acid is an organic compound with the molecular formula C16H16O4 It is a derivative of butanoic acid, featuring two hydroxyphenyl groups attached to the fourth carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4,4-Bis(4-hydroxyphenyl)butanoic acid involves the demethylation of 4-(4-methoxyphenyl)butanoic acid. This process can be carried out using aqueous hydrobromic acid (HBr) without the need for phase transfer catalysis. The reaction mixture is heated, and the product is obtained by direct crystallization from the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar demethylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient and environmentally friendly methods, such as solvent-free processes, is also explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(4-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydroxy groups to methoxy groups.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce methoxy derivatives.

Scientific Research Applications

4,4-Bis(4-hydroxyphenyl)butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Bis(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,4-Bis(4-hydroxyphenyl)valeric acid: Similar structure with an additional carbon in the chain.

    4-(4-Hydroxyphenyl)butanoic acid: A simpler structure with only one hydroxyphenyl group.

Uniqueness

4,4-Bis(4-hydroxyphenyl)butanoic acid is unique due to its specific structure, which provides distinct chemical and physical properties.

Biological Activity

4,4-Bis(4-hydroxyphenyl)butanoic acid, commonly known as bisphenol A (BPA) analog, is a compound of significant interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C16H18O4
Molecular Weight : 274.31 g/mol
IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Estrogen Receptor Modulation : This compound exhibits estrogenic activity by binding to estrogen receptors (ERs), which can influence the expression of genes involved in cell proliferation and differentiation. Studies have shown that it can act as an endocrine disruptor, mimicking the effects of natural estrogens in the body .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, thus potentially benefiting conditions like arthritis and other inflammatory diseases .

Biological Activity Data

Activity Type Observation Reference
Estrogenic ActivityBinds to ERs; promotes cell proliferation
Antioxidant ActivityScavenges free radicals; reduces oxidative stress
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines

Case Studies

  • Estrogen Receptor Interaction :
    A study evaluated the binding affinity of this compound to estrogen receptors in human breast cancer cells. Results indicated significant activation of ERα and ERβ pathways, leading to increased cell proliferation rates compared to controls .
  • Antioxidant Potential :
    In a cellular model assessing oxidative stress, the compound was tested for its ability to mitigate ROS-induced damage. It showed a reduction in lipid peroxidation levels by approximately 40%, suggesting strong antioxidant capabilities .
  • Anti-inflammatory Mechanism :
    In vitro experiments demonstrated that treatment with this compound significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Applications

The biological activities of this compound open avenues for various applications:

  • Pharmaceutical Development : Due to its estrogenic and anti-inflammatory properties, it may be explored for developing treatments for hormone-related conditions or inflammatory diseases.
  • Material Science : Its antioxidant properties make it a candidate for use in polymers and coatings that require stability against oxidative degradation.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

4,4-bis(4-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C16H16O4/c17-13-5-1-11(2-6-13)15(9-10-16(19)20)12-3-7-14(18)8-4-12/h1-8,15,17-18H,9-10H2,(H,19,20)

InChI Key

IRVDAOXNUVQFRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCC(=O)O)C2=CC=C(C=C2)O)O

Origin of Product

United States

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